molecular formula C19H18N4O3S B2652285 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844650-15-3

1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2652285
CAS RN: 844650-15-3
M. Wt: 382.44
InChI Key: AUNVWUZMSGDVTI-UHFFFAOYSA-N
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Description

“1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is a chemical compound. It belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds . Quinoxalines have many pharmaceutical and industrial applications .


Synthesis Analysis

The synthesis of quinoxalines has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The allylic part of the molecule can be pictured as a system of three parallel 2p z orbitals sharing three electrons .


Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions. For example, they can be synthesized by adopting green chemistry principles .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing imidazoquinoxaline derivatives, including the synthesis of imidazo[1,2-a]quinoxalines through double Groebke reactions. These compounds exhibit inhibitory effects on radicals and DNA oxidation, indicating their potential utility in exploring antioxidant properties and DNA protection mechanisms (Chen & Liu, 2016).

Fluorescence Properties

A study on the fluorescence properties of imidazoquinoxaline derivatives has revealed that these compounds, particularly with phenyl substituting groups, possess unique fluorescence characteristics. This suggests potential applications in materials science and as fluorescent probes in biological systems (Patinote et al., 2017).

Green Synthesis

Innovative green chemistry approaches have been applied to synthesize quinoxaline derivatives, highlighting the importance of environmentally friendly methods in chemical synthesis. For example, the use of dimethyl sulfoxide as both reactant and solvent offers a green, efficient method for producing N-heterocycle-fused quinoxalines (Xie et al., 2017).

Antibacterial Activity

Quinoxaline sulfonamides, synthesized from 2-(4-methoxyphenyl)-quinoxaline, have been evaluated for antibacterial activities against common bacterial strains such as Staphylococcus spp. and Escherichia coli. This indicates the potential of these compounds in developing new antibacterial agents (Alavi et al., 2017).

Anticancer Activity

Research into the synthesis and crystal structure of novel isoxazolequinoxaline derivatives has shown that these compounds exhibit significant anticancer activity. This includes studies on molecular dynamics and docking to understand their interaction with cancer-related proteins, offering insights into the design of new anticancer drugs (Abad et al., 2021).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on their specific structure and the biological target. Some quinoxaline derivatives have shown antiviral activity .

Future Directions

Quinoxalines have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . They have become an essential scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-prop-2-enyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-3-12-22-13-23(27(24,25)15-10-8-14(26-2)9-11-15)19-18(22)20-16-6-4-5-7-17(16)21-19/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNVWUZMSGDVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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